molecular formula C19H26F3N3O3 B6124436 2-[1-(2,2-dimethylpropyl)-3-oxopiperazin-2-yl]-N-[[3-(trifluoromethoxy)phenyl]methyl]acetamide

2-[1-(2,2-dimethylpropyl)-3-oxopiperazin-2-yl]-N-[[3-(trifluoromethoxy)phenyl]methyl]acetamide

Cat. No.: B6124436
M. Wt: 401.4 g/mol
InChI Key: MCTNSUSLGYTAKF-UHFFFAOYSA-N
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Description

2-[1-(2,2-dimethylpropyl)-3-oxopiperazin-2-yl]-N-[[3-(trifluoromethoxy)phenyl]methyl]acetamide is a complex organic compound with a unique structure that includes a piperazine ring, a trifluoromethoxyphenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,2-dimethylpropyl)-3-oxopiperazin-2-yl]-N-[[3-(trifluoromethoxy)phenyl]methyl]acetamide typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the reaction of 2,2-dimethylpropylamine with a suitable diketone to form the piperazine ring. This intermediate is then reacted with 3-(trifluoromethoxy)benzyl chloride under basic conditions to introduce the trifluoromethoxyphenyl group. Finally, the acetamide moiety is introduced through an acylation reaction using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,2-dimethylpropyl)-3-oxopiperazin-2-yl]-N-[[3-(trifluoromethoxy)phenyl]methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide or piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[1-(2,2-dimethylpropyl)-3-oxopiperazin-2-yl]-N-[[3-(trifluoromethoxy)phenyl]methyl]acetamide involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, while the trifluoromethoxyphenyl group can enhance binding affinity and specificity. The acetamide moiety may also play a role in the compound’s overall activity by stabilizing the interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-((6-Methylpyridin-2-yl)methyl)-3-oxopiperazin-2-yl)acetic acid
  • N-cyclopropyl-2-[1-(2,2-dimethylpropyl)-3-oxo-2-piperazinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide

Uniqueness

2-[1-(2,2-dimethylpropyl)-3-oxopiperazin-2-yl]-N-[[3-(trifluoromethoxy)phenyl]methyl]acetamide is unique due to the presence of the trifluoromethoxyphenyl group, which can significantly enhance its chemical and biological properties compared to similar compounds. This group can improve the compound’s stability, binding affinity, and overall efficacy in various applications.

Properties

IUPAC Name

2-[1-(2,2-dimethylpropyl)-3-oxopiperazin-2-yl]-N-[[3-(trifluoromethoxy)phenyl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26F3N3O3/c1-18(2,3)12-25-8-7-23-17(27)15(25)10-16(26)24-11-13-5-4-6-14(9-13)28-19(20,21)22/h4-6,9,15H,7-8,10-12H2,1-3H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCTNSUSLGYTAKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1CCNC(=O)C1CC(=O)NCC2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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